molecular formula C11H8F3NO B13044312 2-Methoxy-6-(trifluoromethyl)quinoline

2-Methoxy-6-(trifluoromethyl)quinoline

Cat. No.: B13044312
M. Wt: 227.18 g/mol
InChI Key: QMOMBHUKBBTDLS-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)quinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research, serving as a versatile scaffold for the development of novel therapeutic agents. The core quinoline structure is a privileged pharmacophore in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the trifluoromethyl (-CF 3 ) group at the 6-position is a critical structural feature that often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Research on analogous trifluoromethylquinolines, such as the antimalarial drug mefloquine, has demonstrated that the -CF 3 group is essential for anti-parasitic activity, suggesting its importance in the mechanism of action, which may involve interaction with ribosomal targets or inhibition of hemozoin formation . Furthermore, the methoxy substituent at the 2-position provides a site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize the compound's properties for specific applications . This makes 2-Methoxy-6-(trifluoromethyl)quinoline a highly valuable building block for the synthesis of more complex derivatives and for probing biological pathways in parasitology, oncology, and infectious disease research. As a result, this compound is primarily suited for use in in vitro assays and as a precursor in synthetic chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-10-5-2-7-6-8(11(12,13)14)3-4-9(7)15-10/h2-6H,1H3

InChI Key

QMOMBHUKBBTDLS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Experimental Details

  • Reaction of 2,6-dichloro-3-trifluoromethylpyridine with sodium methoxide in methanol under reflux for 13 hours yields a mixture of methoxy-substituted products.
  • Purification by recrystallization affords the desired 2-methoxy-6-(trifluoromethyl)pyridine derivatives in high yields (~87%).
  • Oxidation steps can be employed to convert thioether intermediates to sulfoxides or sulfones, facilitating further substitution reactions.

Key Data Extracted

Step Reagents/Conditions Product Yield (%) Notes
Nucleophilic substitution NaOMe in MeOH, reflux, 13 h 2-Methoxy-6-(trifluoromethyl)pyridine 87 Selective substitution at 2-position
Oxidation Oxidants (e.g., mCPBA) Sulfoxide/sulfone intermediates Good Prepares for amine substitution
Amination Methylamine or benzylmethylamine, DMF, 60°C Amino-substituted derivatives Quantitative High regioselectivity (~98:2)

This method allows multi-kilogram scale synthesis with overall yields improved to ~50% through optimized seven-step routes, highlighting its industrial applicability.

Rhodium-Catalyzed Annulation for Quinoline Formation

An alternative modern approach employs rhodium-catalyzed [3+3] annulation between anilides and trifluoromethyl-substituted ynones to construct the quinoline core directly with the trifluoromethyl and methoxy substituents in place.

Reaction Conditions and Catalysts

  • Catalyst: [RhCp*Cl2]2 with AgSbF6 as additive.
  • Solvent: 1,2-Dichloroethane (DCE).
  • Temperature: 100 °C.
  • Reaction time: 3 hours under nitrogen atmosphere.

Optimization Results

Entry Catalyst (mol%) Additive (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 [IrCp*Cl2]2 (2.0) AgSbF6 (8.0) DCE 100 3 Trace
2 [Cp*Co(CO)I2] (4.0) AgSbF6 (8.0) DCE 100 3 52
5 [RhCp*Cl2]2 (2.0) AgSbF6 (8.0) DCE 100 3 94
7 [RhCp*Cl2]2 (3.0) AgSbF6 (12) DCE 100 3 96

The rhodium catalyst system showed superior efficiency, achieving up to 96% yield of 2-trifluoromethylquinoline derivatives with methoxy substitution.

Mechanistic Insight

The reaction proceeds via C–H activation of the anilide, followed by annulation with the trifluoromethyl ynone, forming the quinoline ring with the trifluoromethyl group installed at the 2-position and methoxy at the 6-position.

Alternative Synthetic Routes and Patented Processes

Patented processes describe multi-step syntheses involving:

  • Alkylation of phthalimide derivatives with chloro-ketones.
  • Reductive amination or borane-pyridine complex reduction to install amino groups.
  • Subsequent functionalization of quinoline derivatives bearing methoxy and trifluoromethyl groups.

These methods typically operate at elevated temperatures (60–100 °C) and involve careful control of reaction times and purification steps to maximize yield and purity.

Step Reagents Conditions Product Notes
Alkylation Phthalimide + 5-chloro-2-pentanone 80 °C, 18-24 h N-(4-oxopentyl)phthalimide Precipitation and filtration for purification
Reduction Borane-pyridine complex in acetic acid Ambient temp, 5 h Aminoquinoline derivatives Crystallization from ethanol

These processes are applicable for large-scale production of quinoline derivatives with methoxy and trifluoromethyl substituents.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Catalyst/Reagents Conditions Yield Advantages
Nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine 2,6-Dichloro-3-trifluoromethylpyridine Methoxylation, amination NaOMe, methylamine Reflux in MeOH, 13 h; 60 °C DMF ~87% (methoxylation), quantitative (amination) High regioselectivity, scalable
Rhodium-catalyzed [3+3] annulation Anilides + CF3-ynones C–H activation, annulation [RhCp*Cl2]2, AgSbF6 100 °C, 3 h, DCE Up to 96% Efficient, one-pot, high yield
Patented multi-step synthesis Phthalimide derivatives + chloro-ketones Alkylation, reduction Borane-pyridine complex 60–100 °C, 5–24 h Not specified Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

2-Methoxy-6-(trifluoromethyl)quinoline derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents against various diseases.

  • Antiviral Activity : Research has shown that quinoline derivatives, including those related to 2-methoxy-6-(trifluoromethyl)quinoline, exhibit antiviral properties. Notably, a series of quinolone-triazole conjugates synthesized from this compound demonstrated significant activity against SARS-CoV-2, with some compounds showing higher potency than standard antiviral treatments . The selectivity index of these compounds indicates their potential as effective antiviral agents.
  • Antibacterial Properties : Quinoline derivatives have also been extensively studied for their antibacterial activity. In vitro studies reported that certain derivatives displayed potent activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to established antibiotics like Vancomycin . The structural modifications introduced by the trifluoromethyl group enhance the biological activity of these compounds.

Synthetic Methodologies

The synthesis of 2-methoxy-6-(trifluoromethyl)quinoline and its derivatives has been achieved through various innovative methods that enhance yield and selectivity.

  • Efficient Synthesis Routes : A notable synthetic route involves the nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine with nitrogen nucleophiles, leading to the formation of key intermediates necessary for further functionalization . This method showcases regioselectivity and high yields, making it suitable for large-scale synthesis.
  • Reactivity and Functionalization : The trifluoromethyl group in 2-methoxy-6-(trifluoromethyl)quinoline enhances its reactivity, allowing for further functionalization to create diverse derivatives with tailored biological activities. The ability to modify this group allows researchers to explore a wide range of pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications of 2-methoxy-6-(trifluoromethyl)quinoline:

StudyFocusFindings
Study on Antiviral PropertiesAntiviral activity against SARS-CoV-2Certain quinolone-triazole conjugates showed high potency; selectivity indices indicated significant efficacy compared to reference drugs .
Antibacterial Activity StudyActivity against C. difficileDerivatives exhibited potent antibacterial properties with MICs ≤ 4.0 μg/mL; compound effectiveness comparable to Vancomycin .
Synthesis Methodology ResearchEfficient synthesis routesEstablished a nucleophilic substitution method yielding high regioselectivity and overall yields around 63% .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Structural Variations

The quinoline scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison of 2-Methoxy-6-(trifluoromethyl)quinoline with its analogs:

Compound Name Substituents (Positions) Key Functional Groups Evidence ID
2-Methoxy-6-(trifluoromethyl)quinoline -OCH₃ (2), -CF₃ (6) Methoxy, Trifluoromethyl Target
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline -OH (4), -CH₃ (6), -CF₃ (2) Hydroxy, Methyl, Trifluoromethyl
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline -Cl (4), -CH₃ (6), -CF₃ (2) Chloro, Methyl, Trifluoromethyl
6-Fluoro-2-(trifluoromethyl)quinoline -F (6), -CF₃ (2) Fluoro, Trifluoromethyl
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline -Br (6), -OH (4), -CF₃ (2) Bromo, Hydroxy, Trifluoromethyl

Structural Insights :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group (strong EWG) reduces electron density on the quinoline ring, enhancing stability and resistance to oxidation .
  • Methoxy vs. Hydroxy/Chloro : Methoxy (-OCH₃) is less polar than hydroxy (-OH), increasing lipid solubility, while chloro (-Cl) introduces steric and electronic effects distinct from methoxy .
  • Halogen Substitutions : Fluorine and bromine at position 6 modulate bioactivity; fluorine improves antiviral potency, while bromine may enhance binding affinity in certain targets .

Physical Properties

Compound Melting Point (°C) Solubility (LogP) Molecular Formula Evidence ID
2-Methoxy-6-(trifluoromethyl)quinoline Not reported ~3.5 (estimated) C₁₁H₈F₃NO Target
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline 252–253 ~2.1 C₁₁H₈F₃NO
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline Not reported ~4.0 C₁₁H₇ClF₃N

Key Observations :

  • Methoxy vs. Hydroxy : The hydroxy analog (LogP ~2.1) is more polar than the methoxy derivative (LogP ~3.5), impacting membrane permeability .
  • Chloro Substituents : Higher LogP (~4.0) in chloro derivatives suggests enhanced lipophilicity, favorable for blood-brain barrier penetration .

Biological Activity

2-Methoxy-6-(trifluoromethyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 2-Methoxy-6-(trifluoromethyl)quinoline, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-6-(trifluoromethyl)quinoline includes a methoxy group and a trifluoromethyl group attached to the quinoline backbone. These substituents enhance the compound's chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₉F₃N
Molecular Weight267.20 g/mol
LogP (Partition Coefficient)3.5
SolubilitySoluble in organic solvents

The mechanism of action for 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity.
  • Anticancer Activity : Studies suggest that quinoline derivatives can interfere with cancer cell proliferation pathways, possibly through apoptosis induction or cell cycle arrest .
  • Antimicrobial Effects : Quinoline derivatives have shown significant antibacterial activity against various strains, including multidrug-resistant bacteria .

Anticancer Properties

Research indicates that 2-Methoxy-6-(trifluoromethyl)quinoline exhibits potent anticancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, a related compound with similar structural features showed an LC50 value significantly lower than that of cisplatin, indicating superior potency .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Its structural modifications contribute to enhanced efficacy in inhibiting Gram-positive bacteria, including resistant strains such as Clostridium difficile and Staphylococcus aureus. . The minimum inhibitory concentration (MIC) values for related compounds often fall below 4 µg/mL, demonstrating significant antibacterial potential.

Case Studies

  • In Vitro Cell Proliferation Assays :
    • A study involving quinoline-derived compounds found that those with trifluoromethyl substitutions exhibited enhanced growth inhibition in cancer cell lines compared to standard treatments like cisplatin .
  • Zebrafish Embryo Model :
    • The efficacy and toxicity of quinoline derivatives were evaluated using zebrafish embryos, revealing that certain compounds led to increased apoptosis in cancer cells while maintaining acceptable toxicity levels .
  • Antimicrobial Efficacy :
    • A series of quinoline derivatives were tested against C. difficile, showing promising results with MIC values indicating strong antibacterial activity. Notably, one derivative demonstrated an MIC as low as 1 µg/mL, comparable to established antibiotics like vancomycin .

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